

Physical properties of Ethyl 3-hydroxycyclobutanecarboxylate (boiling point, density)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	<i>Ethyl 3-hydroxycyclobutanecarboxylate</i>
Cat. No.:	B176631

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **Ethyl 3-hydroxycyclobutanecarboxylate**

Introduction

Ethyl 3-hydroxycyclobutanecarboxylate (CAS No. 17205-02-6) is a valuable chemical intermediate in organic synthesis.^[1] Its unique structure, featuring a cyclobutane ring, a hydroxyl group, and an ethyl ester, makes it a versatile building block for the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.^{[1][2]} A thorough understanding of its fundamental physical properties, such as boiling point and density, is critical for researchers and drug development professionals. These parameters are essential for reaction setup, process scale-up, purification, and ensuring safe handling and storage.^[3] This guide provides a detailed overview of these key physical properties and outlines the experimental protocols for their determination.

Core Physical Properties

The boiling point and density are fundamental physical constants that are characteristic of a pure substance under specific conditions.^[4] They are indispensable for the identification of the compound and for designing experimental and industrial processes.

Property	Value	Conditions	Source
Boiling Point	209.4 °C	at 760 mmHg	[2]
Density	1.180 g/cm ³	Room Temperature	[5][6]

Experimental Determination of Physical Properties

To ensure scientific integrity, the experimental determination of these properties must be conducted with precision and accuracy. The following protocols describe standard laboratory procedures for measuring the boiling point and density of a liquid sample like **Ethyl 3-hydroxycyclobutanecarboxylate**.

Protocol 1: Boiling Point Determination via Thiele Tube

This method is highly efficient for determining the boiling point of small quantities of a liquid.[7] The principle relies on observing the temperature at which the vapor pressure of the liquid equals the applied atmospheric pressure.[8]

Causality and Rationale: The inverted capillary tube traps a small amount of air. As the sample is heated, the air expands and is displaced by the sample's vapor. A rapid stream of bubbles indicates that the liquid's vapor pressure has overcome the external pressure. Upon cooling, the point at which the liquid is drawn back into the capillary tube signifies the precise moment when the external pressure equals the vapor pressure, which is the definition of the boiling point.[8]

Methodology:

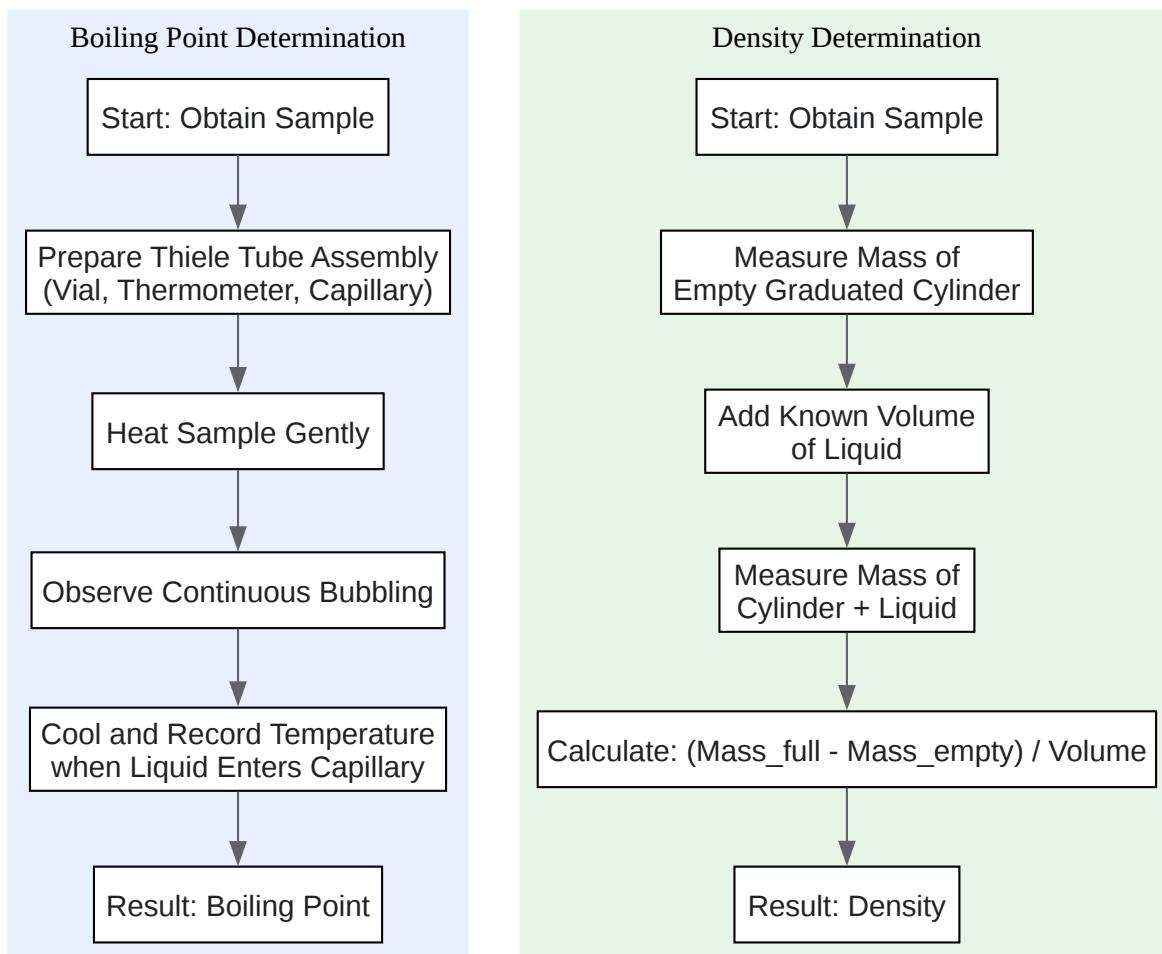
- **Sample Preparation:** Attach a small glass vial (e.g., a Durham tube) to a thermometer using a small rubber band. The bottom of the vial should be level with the thermometer bulb.[7]
- **Filling:** Add approximately 0.5 mL of **Ethyl 3-hydroxycyclobutanecarboxylate** into the vial. [7]
- **Capillary Insertion:** Place a capillary tube (sealed at one end) into the vial with the open end submerged in the liquid.[7]

- Heating: Clamp the thermometer assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil) so that the heat is distributed evenly.
- Observation: Heat the Thiele tube gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until the bubbling is continuous and rapid.
[7]
- Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling ceases and the liquid is drawn into the capillary tube.[8]
- Validation: Repeat the measurement to ensure consistency. Record the atmospheric pressure, as boiling point varies with pressure.[7]

Protocol 2: Density Determination

Density is an intrinsic property defined as the mass of a substance per unit of volume (Density = mass/volume).[4] This protocol uses a graduated cylinder and an electronic balance, which are standard equipment in most research laboratories.[9]

Causality and Rationale: This method is a direct application of the definition of density. By accurately measuring the mass of a precisely known volume of the liquid, the density can be calculated. Using an electronic balance provides high-precision mass measurements, while a graduated cylinder allows for accurate volume determination.[9][10] Repeating the measurement with different volumes and averaging the results improves the precision and accuracy of the final value.[9]


Methodology:

- **Mass of Empty Cylinder:** Place a clean, dry 10 mL graduated cylinder on an electronic balance and tare the balance to zero, or record the mass of the empty cylinder.[9][11]
- **Volume Measurement:** Carefully add a specific volume (e.g., 5 mL) of **Ethyl 3-hydroxycyclobutanecarboxylate** to the graduated cylinder. Read the volume from the bottom of the meniscus.[9]

- Mass Measurement: Place the graduated cylinder containing the liquid onto the tared balance and record the mass of the liquid. If the balance was not tared, subtract the mass of the empty cylinder from the total mass.[9]
- Calculation: Calculate the density using the formula: Density = Mass (g) / Volume (mL).[4]
- Validation: Repeat the procedure at least two more times using different volumes of the liquid to ensure the results are consistent. Calculate the average of the density values obtained.[9]

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedures for determining the boiling point and density of **Ethyl 3-hydroxycyclobutanecarboxylate**.

[Click to download full resolution via product page](#)

Caption: Experimental workflows for determining boiling point and density.

References

- Current time information in Bernalillo County, US. (n.d.). Google.
- CAS 17205-02-6 **Ethyl 3-Hydroxycyclobutanecarboxylate** - Building Block / BOC Sciences. (n.d.). BOC Sciences.
- CAS 87121-89-9: Ethyl 3-oxocyclobutanecarboxylate - CymitQuimica. (n.d.). CymitQuimica.

- 3-Hydroxy-cyclobutanecarboxylic acid ethyl ester CAS#: 17205-02-6 - ChemicalBook. (n.d.). ChemicalBook.
- MEASUREMENT OF DENSITY. (n.d.).
- 2: The Density of Liquids and Solids (Experiment) - Chemistry LibreTexts. (2021, November 11). Chemistry LibreTexts.
- 87121-89-9 | Ethyl 3-oxocyclobutanecarboxylate | Aliphatic Cyclic Hydrocarbons. (n.d.).
- Measurements of normal boiling points of fatty acid ethyl esters and triacylglycerols by thermogravimetric analysis - ResearchGate. (2025, August 6). ResearchGate.
- Liquid Density Experiments - Home Science Tools. (n.d.). Home Science Tools.
- Determining the density of solids and liquids. The Lab Activity - YouTube. (2024, August 8). YouTube.
- Measuring density | Class experiment - RSC Education - The Royal Society of Chemistry. (n.d.). RSC Education.
- 87121-89-9 | 3-Oxocyclobutanecarboxylic acid ethyl ester - ChemScene. (n.d.). ChemScene.
- Ethyl 3-oxocyclobutanecarboxylate | C7H10O3 | CID 22467070 - PubChem - NIH. (n.d.). PubChem.
- Ethyl 3-hydroxycyclobutane-1-carboxylate | C7H12O3 | CID 21716982 - PubChem. (n.d.). PubChem.
- ETHYL 3-OXO CYCLOBUTANE CARBOXYLATE | 87121-89-9 - ChemicalBook. (2025, July 24). ChemicalBook.
- Esters. An Introduction. (n.d.).
- Ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate - PubChem. (n.d.). PubChem.
- 6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. (2022, May 5). Chemistry LibreTexts.
- ethyl 3-hydroxycyclobutane-1-carboxylate - ChemBK. (2024, April 9). ChemBK.
- Video: Boiling Points - Concept - JoVE. (2020, March 26). JoVE.
- Properties of Esters - Chemistry LibreTexts. (2023, January 22). Chemistry LibreTexts.
- 17205-02-6|**Ethyl 3-hydroxycyclobutanecarboxylate**|BLD Pharm. (n.d.). BLD Pharm.
- Butanoic acid, 3-hydroxy-, ethyl ester, (S) - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- **Ethyl 3-hydroxycyclobutanecarboxylate** - Chinachemnet. (n.d.). Chinachemnet.
- 3-Hydroxy-cyclobutanecarboxylic acid ethyl ester | 17205-02-6 - ChemicalBook. (n.d.). ChemicalBook.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CAS 87121-89-9: Ethyl 3-oxocyclobutanecarboxylate [cymitquimica.com]
- 2. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 5. 3-Hydroxy-cyclobutanecarboxylic acid ethyl ester CAS#: 17205-02-6 [amp.chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Video: Boiling Points - Concept [jove.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. homesciencetools.com [homesciencetools.com]
- 11. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- To cite this document: BenchChem. [Physical properties of Ethyl 3-hydroxycyclobutanecarboxylate (boiling point, density)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b176631#physical-properties-of-ethyl-3-hydroxycyclobutanecarboxylate-boiling-point-density>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com